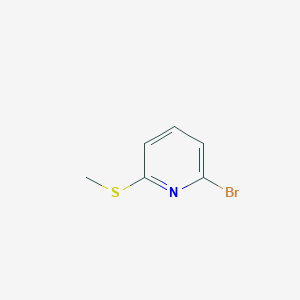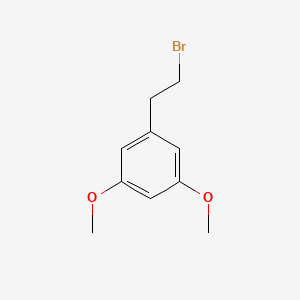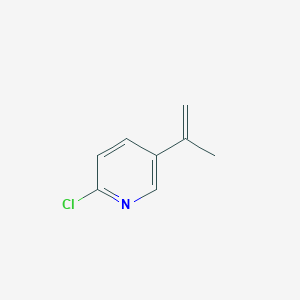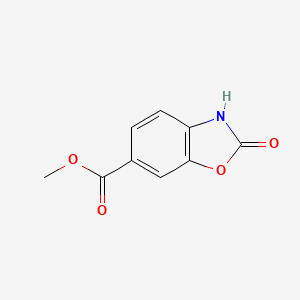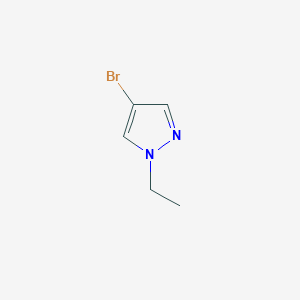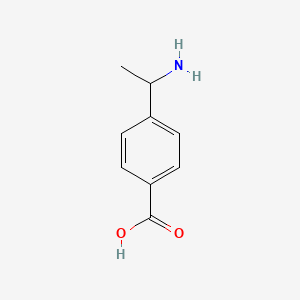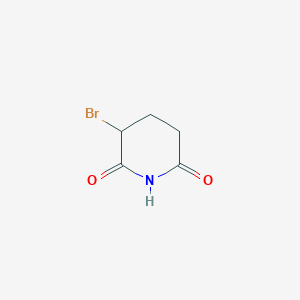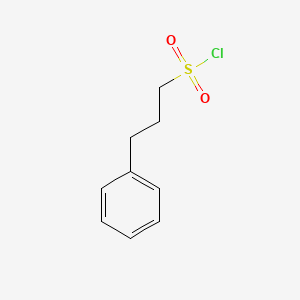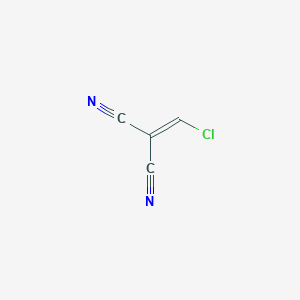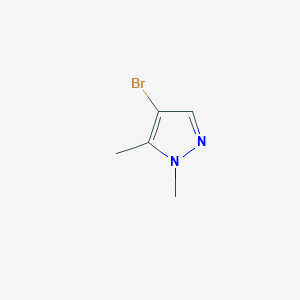
1-(叠氮甲基)-4-氯苯
描述
1-(Azidomethyl)-4-chlorobenzene, or 1-AMCB, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid that is stable under normal conditions. It is a member of the azide family of compounds and is used as a reagent in organic synthesis. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and polymers.
科学研究应用
合成和工业应用
- 三唑衍生物的合成:1-(叠氮甲基)-4-氯苯被用于合成 1,4-二取代 1,2,3-三唑,该三唑由叠氮甲基苯变体和二炔丙基尿嘧啶或胸腺嘧啶衍生而来。这些化合物展示出作为钢铁腐蚀抑制剂的潜力,这是一种重要的工业应用(Negrón-Silva 等,2013)。
材料科学与工程
液晶聚合物:对含有偶氮苯的聚(1-炔)的研究,其中包括不同的官能化侧基,如 1-(叠氮甲基)-4-氯苯,揭示了它们在制造液晶聚合物中的应用。这些聚合物显示出独特的性能,如高顺式含量、良好的热稳定性和在常见溶剂中的溶解性,使其在材料科学和工程中很有用(周等,2006)。
光响应液晶聚合物:在光响应材料领域,偶氮苯衍生物,包括涉及 1-(叠氮甲基)-4-氯苯的衍生物,已被广泛研究。这些化合物表现出可逆光异构化和在光学数据存储和分子开关中的潜在用途等特性,突出了它们在先进材料技术中的重要性(Siewertsen 等,2009)。
环境研究
- 环境污染研究:对氯苯的研究,包括与 1-(叠氮甲基)-4-氯苯相关的研究,已经调查了它们对环境的影响。在厌氧条件下氯苯的微生物转化研究为环境修复策略提供了见解(Adrian 等,2000)。
化学合成和安全性
- 改进的合成技术:已经对叠氮甲基苯衍生物,包括 1-(叠氮甲基)-4-氯苯的合成进行了改进,以提高安全性和效率。例如,研究重点放在微流氮化工艺的发展上,以更安全地处理合成中潜在的危险化学品(Kopach 等,2009)。
属性
IUPAC Name |
1-(azidomethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPIENQTKMREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457531 | |
| Record name | 1-(azidomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27032-10-6 | |
| Record name | 1-(azidomethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27032-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?
A1: 1-(Azidomethyl)-4-chlorobenzene serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within 1-(azidomethyl)-4-chlorobenzene to form the triazole ring, which is a key structural feature of the target compounds.
Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the 1-(azidomethyl)-4-chlorobenzene moiety?
A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

